molecular formula C14H9NS B1195227 10H-[1]benzothiolo[3,2-b]indole

10H-[1]benzothiolo[3,2-b]indole

Cat. No. B1195227
M. Wt: 223.29 g/mol
InChI Key: FPQLXWGSGNEDCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10H-[1]benzothiolo[3,2-b]indole is a member of indoles.

Scientific Research Applications

Synthesis and Molecular Interactions

  • 10H-[1]Benzothieno[3,2-b]indole and its derivatives have been synthesized using various methods, including reductive cyclisation and thermolysis, to study their properties and potential applications (Chippendale, Iddon, & Suschitzky, 1972).
  • Molecular associations of 10H-[1]benzo thieno[3,2-b] indole with organic acceptors have been explored, with a focus on weak interactions as observed through UV-Vis and IR techniques. This includes the study of the structure of complexes formed by 10H-[1]benzo thieno[3,2-b] indole (Bocelli, Cardellini, D. Meo, Ricci, Rizzoli, & Tosi, 1990).

Applications in Organic Electronics

  • 10H-benzo[4,5]thieno[3,2-b]indole (BTI) has been used to design bipolar host materials for phosphorescent organic light-emitting diodes (PHOLEDs). These materials exhibit high triplet energy and marked thermal stability, important for efficient and stable PHOLEDs (Konidena, Lee, Lee, & Hong, 2019).
  • In another study, 10H-benzo[4,5]thieno[3,2-b]indole-based dyes have been synthesized and applied in dye-sensitized solar cells (DSSCs), demonstrating significant improvements in photovoltaic performance due to their planar structure and enhanced charge transport properties (Nitha, Jayadev, Pradhan, Divya, Suresh, John, Soman, & Ajayaghosh, 2020).

Biological Applications

  • Certain derivatives of 10H-benzo[4,5]furo[3,2-b]indole have shown potent bladder-selective smooth muscle relaxant properties, indicating potential use in the treatment of urinary incontinence. Electrophysiological studies have demonstrated their mechanism of action through activation of potassium channels (Butera, Antane, Hirth, Lennox, Sheldon, Norton, Warga, & Argentieri, 2001).

properties

Product Name

10H-[1]benzothiolo[3,2-b]indole

Molecular Formula

C14H9NS

Molecular Weight

223.29 g/mol

IUPAC Name

10H-[1]benzothiolo[3,2-b]indole

InChI

InChI=1S/C14H9NS/c1-3-7-11-9(5-1)14-13(15-11)10-6-2-4-8-12(10)16-14/h1-8,15H

InChI Key

FPQLXWGSGNEDCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=C4S3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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